N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine
Description
N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C11H14N4O/c1-2-9(16-7-1)8-12-10-4-6-15-11(14-10)3-5-13-15/h3-6,9H,1-2,7-8H2,(H,12,14) |
InChI Key |
NXLYYRFHQWVBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of β-enaminone derivatives with hydrazine derivatives under microwave irradiation, which results in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high efficiency and purity of the final product .
Chemical Reactions Analysis
N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. .
Scientific Research Applications
N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise as an antitumor agent and is being investigated for its potential in cancer therapy.
Industry: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices .
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s photophysical properties are attributed to its ability to absorb and emit light, which is influenced by the presence of electron-donating or electron-withdrawing groups on its structure .
Comparison with Similar Compounds
N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine: Known for its metabolic stability and potential as a sphingomyelinase inhibitor.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: These compounds have tunable photophysical properties and are used in optical applications. The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a variety of applications in different fields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
